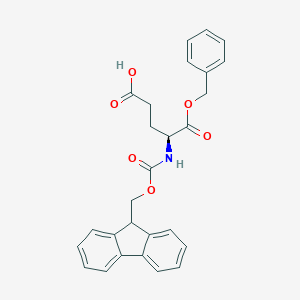

Fmoc-Glu-OBzl

Übersicht

Beschreibung

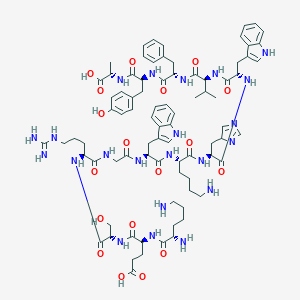

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-Glu-OBzl: wird häufig als Baustein bei der Synthese von Peptiden verwendet . Die Fmoc-Gruppe schützt die Aminogruppe während der Kupplungsreaktion, und der Benzylester dient als Seitenschutzgruppe für den Glutaminsäurerest. Diese Verbindung ist besonders nützlich bei der Festphasenpeptidsynthese (SPPS), bei der sie in die wachsende Peptidkette eingebaut werden kann. Die Schutzgruppen können am Ende der Synthese selektiv entfernt werden, um das gewünschte Peptid zu erhalten.

Arzneimittelentwicklung

In der Arzneimittelentwicklung wird This compound verwendet, um Peptid-basierte Medikamente mit spezifischen biologischen Aktivitäten zu erzeugen . Die Möglichkeit, Glutaminsäure mit dieser Verbindung in eine Peptidsequenz einzubringen, ermöglicht es Forschern, die Auswirkungen der Seitenkette von Glutaminsäure auf Arzneimittel-Rezeptor-Wechselwirkungen und die Pharmakokinetik zu untersuchen.

Proteomforschung

Proteomik, die Untersuchung der Struktur und Funktion von Proteinen, erfordert häufig die Synthese von Peptiden für experimentelle Zwecke. This compound wird verwendet, um Peptide zu erzeugen, die Teile von Proteinen imitieren, was bei der Identifizierung von Protein-Protein-Wechselwirkungen und dem Verständnis von Proteinfunktionen hilft .

Materialwissenschaft

In der Materialwissenschaft wurden Peptide, die This compound enthalten, zur Herstellung von selbstorganisierenden Materialien verwendet . Diese Materialien können Gele bilden und haben potenzielle Anwendungen bei der Herstellung neuartiger Biomaterialien für den medizinischen Einsatz, wie z. B. Gewebegerüststrukturen oder Arzneimitteltransportsysteme.

Enzyminhibitionstudien

This compound: -haltige Peptide können als Inhibitoren für bestimmte Enzyme wirken . Durch die Blockierung der aktiven Zentren dieser Enzyme können Forscher deren Mechanismen untersuchen und therapeutische Ansätze für Krankheiten im Zusammenhang mit Enzymfehlfunktionen erforschen.

Biokonjugation

Diese Verbindung wird auch in Biokonjugationstechniken verwendet, bei denen Peptide an andere Moleküle gekoppelt werden, darunter Medikamente, Fluoreszenzfarbstoffe oder Nanopartikel . Die spezifische Reaktivität des Benzylesters ermöglicht eine selektive Konjugation am Glutaminsäurerest.

Chemische Biologie

In der chemischen Biologie ermöglicht This compound die Synthese von Peptiden, die als Werkzeuge verwendet werden können, um biologische Systeme zu untersuchen . Diese Peptide können helfen, die Rolle von Glutaminsäureresten in biologischen Prozessen und Proteinstrukturen zu klären.

Nanotechnologie

Mit This compound synthetisierte Peptide wurden verwendet, um Nanostrukturen zu erzeugen . Diese Nanostrukturen können verschiedene Anwendungen haben, von der Herstellung von Nanogeräten bis hin zur Verwendung als Träger für die Arzneimittelverabreichung.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Fmoc-Glu-OBzl is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that are being synthesized. It plays a crucial role in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The benzyl group in the compound is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This results in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s interaction with its targets leads to changes in the structure of the peptide chain, which can have downstream effects on the function of the synthesized peptide.

Result of Action

The molecular and cellular effects of this compound’s action are the successful synthesis of peptides with the desired sequence and structure . This can have a wide range of effects depending on the specific function of the synthesized peptide.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions of the peptide synthesis process . For example, the compound is typically stored at a temperature between 2-30°C .

Eigenschaften

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLYDDRYGOYMY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434756 | |

| Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122350-52-1 | |

| Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)